4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline
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Description
4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C12H9N3S and its molecular weight is 227.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, survival, proliferation, and differentiation .
Mode of Action
The compound “this compound” interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s direct involvement in binding to the kinase via key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by “this compound” affects the PI3K signaling pathway . This pathway is essential for various cellular processes, including cell growth and survival
Result of Action
The result of the action of “this compound” is the inhibition of PI3K, leading to potential changes in cell growth and survival . The compound has shown potent PI3K inhibitory activity, with a representative compound reaching an IC50 of 3.6 nm .
Biochemical Analysis
Biochemical Properties
4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, survival, proliferation, and differentiation . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules such as adenosine receptors and neuropeptides, further highlighting its diverse biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Moreover, the compound has been observed to affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets and disrupting key signaling pathways. Additionally, this compound has been shown to modulate the activity of other enzymes and receptors, further contributing to its diverse molecular mechanisms .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PI3K activity and persistent changes in cellular function . The compound’s effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit PI3K activity and reduce tumor growth in cancer models . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic homeostasis . Additionally, this compound affects the levels of various metabolites, such as glucose and lactate, further highlighting its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments . Additionally, this compound binds to plasma proteins, influencing its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PI3K and other target enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may also influence the compound’s localization and stability . Furthermore, this compound has been observed to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts additional effects on cellular function .
Properties
IUPAC Name |
4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSNYGRJULLELG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366702 |
Source
|
Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121717-35-9 |
Source
|
Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.